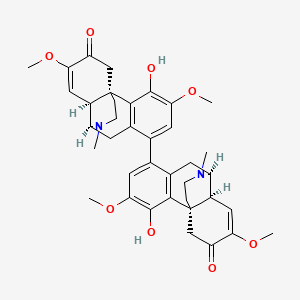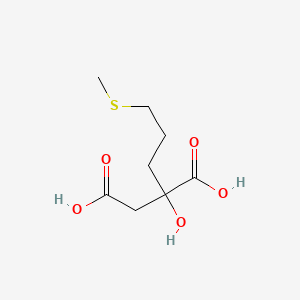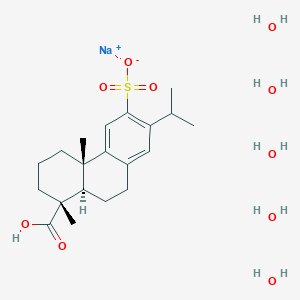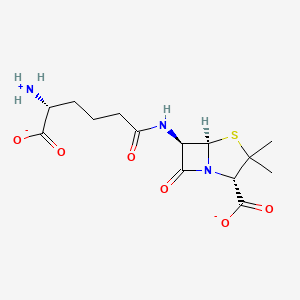
penicillin N(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin N(1-) is conjugate base of penicillin N. It is a conjugate base of a penicillin N.
Wissenschaftliche Forschungsanwendungen
Historical Perspective and Chemical Constitution
- Penicillin's unique biological properties, including high toxicity to certain bacteria and tolerance by mammals, led to significant research efforts to understand its chemical constitution. These efforts aimed at developing methods for its chemical synthesis on a commercial scale (Mitchell, 1949).
Clinical Use and Therapeutic Properties
- Penicillin's therapeutic properties and clinical applications have been extensively studied. Research at Stanford University Hospital particularly focused on its continuous subcutaneous and intravenous infusions (Bloomfield, Rantz, & Kirby, 1944).
Production and Development in USSR
- In the Soviet Union, research on penicillin began around 1942, leading to the isolation of penicillin-producing strains and the development of nutrient media for their culturing (Savitskiĭ, 1967).
Biosynthesis and Isopenicillin N Synthase
- A key step in penicillin's biosynthetic pathways involves the conversion of a linear tripeptide to a bicyclic beta-lactam antibiotic by isopenicillin N synthase. This has paved the way for structural and mechanistic studies and biotechnological applications (Cohen, Shiffman, Mevarech, & Aharonowitz, 1990).
Precautionary Administration in Surgery
- The use of penicillin as a precautionary measure against infection during surgical procedures has been a subject of research, highlighting its role in preventing postoperative infections (Buchman & Blair, 1947).
Estimation and Penicillin Destruction
- Studies have been conducted on methods for estimating penicillins and penicillin-destroying enzymes, crucial for advancing research in this field (Hamilton-Miller, Smith, & Knox, 1963).
Proteomics in Penicillin Research
- The proteomics of Penicillium chrysogenum, used for penicillin production, has been studied, emphasizing the advantages of proteomics in protein expression research (Wang, Wang, Zhang, & Gao, 2015).
Impact on Metabolism in Bacteria
- Penicillin has been shown to induce alterations in glutamine metabolism in Streptococcus pneumoniae, offering insights into its mode of action and potential strategies for combination therapy or reversal of resistance (El Khoury et al., 2017).
Impact on Cerebral Circulation Research
- Howard Florey's research on penicillin also extended to studies on cerebral circulation, demonstrating its diverse research applications beyond its antibiotic properties (Todman, 2008).
Overcoming Bacterial Resistance
- Research into enhancing the performance of β-lactam antibiotics against drug-resistant bacteria has included the development of drug carriers like liposomes and nanoparticles (Abeylath & Turos, 2008).
Chemical Genomics and Antimicrobial Drug Discovery
- Chemical-genetic strategies have been employed to study compound-target relationships in the context of a living cell, providing a systems biology view of cellular responses to chemical stress, particularly in antimicrobial drug discovery (Roemer, Davies, Giaever, & Nislow, 2011).
Insights into the Discovery and Clinical Use
- Penicillin’s discovery and subsequent clinical use revolutionized medical treatment of infectious diseases and provided new insights into the antibiotic production and application (Gaynes, 2017).
Treatment of Infections and Case Studies
- A report on the treatment of 500 cases of various infections with penicillin provides insights into its broad applicability in treating bacterial infections (Keefer et al., 1943).
Analysis of Penicillin Production from Soil Fungi
- The qualitative and quantitative analysis of penicillin derived from soil fungi highlights the significance of different growth conditions on penicillin production (Fatima et al., 2019).
Impact on Therapeutic Outcomes
- Penicillin is considered as the medicine with the greatest impact on therapeutic outcomes, demonstrating its profound influence on the treatment of infectious diseases and the development of subsequent antibiotics (Kardos & Demain, 2011).
Metabolomic Effects in Rats
- Evaluating the effects of penicillin treatment on the metabolome of rats offers insights into how penicillin impacts the host's metabolic phenotype (Sun et al., 2013).
Eigenschaften
Molekularformel |
C14H20N3O6S- |
|---|---|
Molekulargewicht |
358.39 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8-,9+,11-/m1/s1 |
InChI-Schlüssel |
MIFYHUACUWQUKT-GPUHXXMPSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


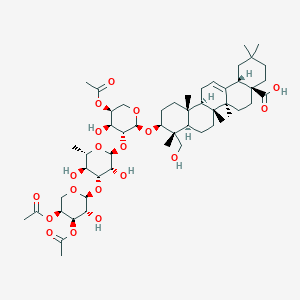
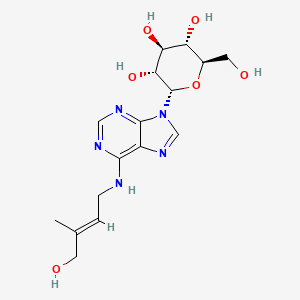
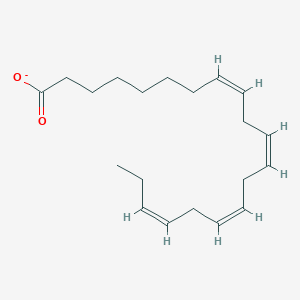
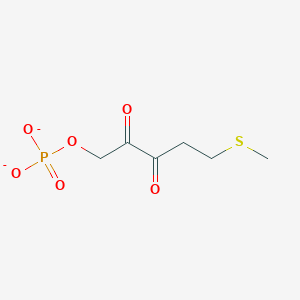
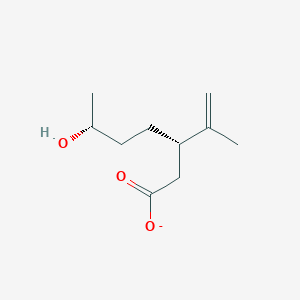
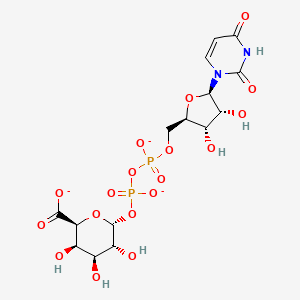

![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
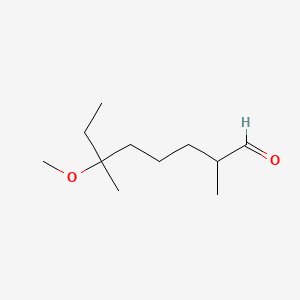
![6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one](/img/structure/B1262661.png)
![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262662.png)
